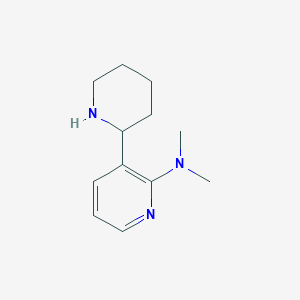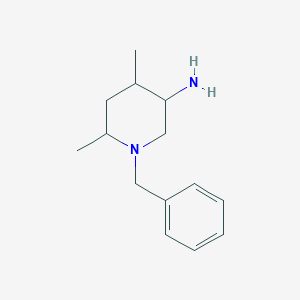
1-Benzyl-4,6-dimethylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-Bencil-4,6-dimetilpiperidin-3-amina es un compuesto orgánico con la fórmula molecular C14H22N2. Es un derivado de la piperidina, un anillo de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1-Bencil-4,6-dimetilpiperidin-3-amina normalmente implica la reacción de la 1-bencil-4-metil-3-cetona piperidina con metilamina en presencia de tetracloruro de titanio (TiCl4) y trietilamina (NEt3) en tolueno a 35 °C. La reacción se sigue de la adición de triacetoxihidruro de sodio (NaBH(OAc)3) y ácido acético glacial .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están ampliamente documentados. La ruta de síntesis mencionada anteriormente puede ampliarse para fines industriales, garantizando la disponibilidad de los reactivos necesarios y manteniendo las condiciones de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-Bencil-4,6-dimetilpiperidin-3-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de aminas.
Sustitución: El grupo bencilo se puede sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y haluros de arilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir varios derivados de aminas.
Aplicaciones Científicas De Investigación
La 1-Bencil-4,6-dimetilpiperidin-3-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se puede utilizar en el estudio de las vías biológicas y las interacciones enzimáticas.
Mecanismo De Acción
El mecanismo de acción de la 1-Bencil-4,6-dimetilpiperidin-3-amina implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. Esta interacción puede influir en varias vías bioquímicas, lo que lleva a los efectos terapéuticos o químicos deseados .
Comparación Con Compuestos Similares
Compuestos similares
- 1-Bencil-4-metilpiperidin-3-amina
- 1-Bencil-3-metilpiperidin-4-amina
- 1-Bencil-4,6-dimetilpiperidin-3-amina dihidrocloruro
Singularidad
La 1-Bencil-4,6-dimetilpiperidin-3-amina es única debido a su patrón de sustitución específico en el anillo de piperidina, que puede influir en su reactividad e interacción con objetivos moleculares. Esta singularidad la hace valiosa en la síntesis de compuestos especializados y en aplicaciones de investigación .
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-benzyl-4,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
Clave InChI |
JZDOXTQRTHHGOG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(CC1N)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11809818.png)
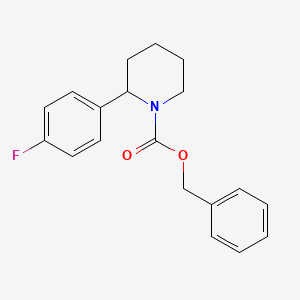
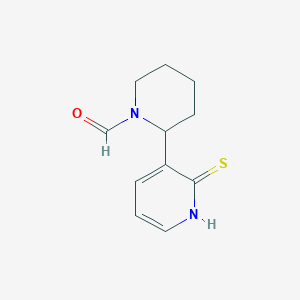

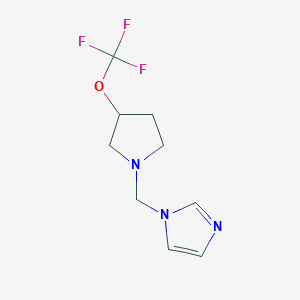



![3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809856.png)




